Improved CPA Potency vs. Des-Methyl Analog
2-Benzyl-3-hydroxybutanoic acid (1) exhibits a competitive inhibition constant (Ki) of 107 µM against carboxypeptidase A, representing a 5.7-fold increase in potency compared to its direct structural analog 2-benzyl-3-hydroxypropanoic acid, which has a Ki of 610 µM under the same assay conditions [1]. The potency improvement is attributed to the introduction of a β-methyl group that occupies the 'methyl hole'—a small hydrophobic cavity adjacent to the active-site zinc ion in CPA .
| Evidence Dimension | Inhibitory potency (Ki) against carboxypeptidase A |
|---|---|
| Target Compound Data | Ki = 107 µM |
| Comparator Or Baseline | 2-Benzyl-3-hydroxypropanoic acid: Ki = 610 µM |
| Quantified Difference | 5.7-fold lower Ki (greater potency) |
| Conditions | Carboxypeptidase A inhibition assay; pH and buffer conditions as reported in the primary reference (J. Chem. Pharm. Res. 2015, 7(8), 5582) |
Why This Matters
Researchers procuring CPA inhibitors for enzymology studies gain a measurable improvement in binding affinity by selecting the β-methyl-substituted analog over the des-methyl parent compound.
- [1] Sheng, J.; Wang, S.-H.; Qi, H.; Liu, D. Synthesis and evaluation of 2-benzyl-3-hydroxybutanoic acid as inhibitor for carboxypeptidase A. J. Chem. Pharm. Res. 2015, 7 (8), 5582. View Source
